molecular formula C12H18N2O2S B4431918 N-(4-(tert-Butyl)thiazol-2-yl)tetrahydrofuran-2-carboxamide

N-(4-(tert-Butyl)thiazol-2-yl)tetrahydrofuran-2-carboxamide

Cat. No.: B4431918
M. Wt: 254.35 g/mol
InChI Key: IUVBXWLTPFLBIX-UHFFFAOYSA-N
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Description

N-(4-(tert-Butyl)thiazol-2-yl)tetrahydrofuran-2-carboxamide is a synthetic small molecule of significant interest in basic pharmacological research, particularly in the study of pentameric ligand-gated ion channels (pLGICs). This compound belongs to a class of N-(thiazol-2-yl)carboxamide analogs that have been identified as potent and selective negative allosteric modulators of the Zinc-Activated Channel (ZAC), an atypical member of the Cys-loop receptor superfamily . ZAC is a cation-selective channel activated by zinc (Zn2+), copper (Cu2+), and protons (H+), and it exhibits unique signalling properties, including considerable spontaneous activity and slow desensitization kinetics . The precise physiological roles of ZAC are not fully elucidated due to a historical lack of selective pharmacological tools; it is expressed in the human brain, pancreas, placenta, and other tissues, and is proposed to be involved in immune cell function . Research indicates that analogs of this compound act as state-dependent inhibitors, exerting their effect by targeting the transmembrane and/or intracellular domains of the ZAC receptor, leading to noncompetitive antagonism of Zn2+- and H+-evoked signalling as well as spontaneous channel activity . This mechanism is characteristic of a negative allosteric modulator (NAM). Furthermore, closely related analogs have demonstrated high selectivity for ZAC over other classical Cys-loop receptors, such as 5-HT3A, nicotinic acetylcholine, GABAA, and glycine receptors, even at high micromolar concentrations . This selectivity profile makes this compound a valuable and useful chemical probe for in vitro studies aimed at deconvoluting the native functions of ZAC and exploring its potential as a therapeutic target. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this compound with appropriate care in a controlled laboratory setting.

Properties

IUPAC Name

N-(4-tert-butyl-1,3-thiazol-2-yl)oxolane-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2S/c1-12(2,3)9-7-17-11(13-9)14-10(15)8-5-4-6-16-8/h7-8H,4-6H2,1-3H3,(H,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUVBXWLTPFLBIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CSC(=N1)NC(=O)C2CCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(tert-Butyl)thiazol-2-yl)tetrahydrofuran-2-carboxamide typically involves the reaction of 4-(tert-butyl)thiazole-2-amine with tetrahydrofuran-2-carboxylic acid. The reaction is usually carried out in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in anhydrous conditions to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-(tert-Butyl)thiazol-2-yl)tetrahydrofuran-2-carboxamide can undergo several types of chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The amide group can be reduced to an amine under appropriate conditions.

    Substitution: The hydrogen atoms on the thiazole ring can be substituted with various electrophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3) can be employed for reduction reactions.

    Substitution: Electrophilic reagents such as halogens (e.g., bromine, chlorine) or alkylating agents can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

N-(4-(tert-Butyl)thiazol-2-yl)tetrahydrofuran-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-(tert-Butyl)thiazol-2-yl)tetrahydrofuran-2-carboxamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit the activity of certain enzymes or proteins by binding to their active sites, thereby disrupting their normal function . The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Key Observations:

Electron-donating groups (e.g., methoxy in ) improve cardioprotective efficacy, while bulky substituents (e.g., tert-butyl) may optimize target binding and reduce off-target interactions .

Carboxamide Variations :

  • The tetrahydrofuran-2-carboxamide group in the target compound offers a balance between solubility and lipophilicity, contrasting with the piperidine analog’s higher lipophilicity and the benzamide derivatives’ variable pharmacokinetics .
  • Heterocyclic carboxamides (e.g., thiophene, furan) in related compounds exhibit diverse biological activities, such as enzyme inhibition or antimicrobial effects, depending on the heterocycle’s electronic properties .

Pharmacological and Chemical Property Analysis

Table 2: Physicochemical and Pharmacological Comparisons

Property Target Compound N-(4-tert-butyl-thiazol-2-yl)piperidine-4-carboxamide N-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)-2-(methylthio)benzamide
Molecular Weight ~280 g/mol (estimated) ~293 g/mol ~413 g/mol
LogP (Lipophilicity) Moderate (tetrahydrofuran) High (piperidine) Moderate (methylthio substituent)
Biological Activity Cardioprotective (hypothesized) Varied bioactivity Antimicrobial, anticancer
Key Structural Edge Balanced solubility/stability Enhanced membrane permeability Broad-spectrum activity via methylthio group

Research Findings:

  • Cardioprotective Potential: Compounds with thiazole rings and electron-rich substituents (e.g., methoxyphenyl) show efficacy in reducing smooth muscle hypoxia response, suggesting the target compound’s tert-butyl group may offer similar or improved activity .
  • Antimicrobial Activity : Methylthio and halogenated derivatives (e.g., chloro, bromo) in related compounds demonstrate enhanced antimicrobial effects due to increased electrophilicity and target binding .
  • Metabolic Stability : The tert-butyl group’s steric hindrance may reduce metabolic degradation compared to smaller substituents (e.g., methyl or methoxy) .

Biological Activity

N-(4-(tert-Butyl)thiazol-2-yl)tetrahydrofuran-2-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and synthesis, supported by data tables and relevant case studies.

The molecular formula for this compound is C12H16N2O2SC_{12}H_{16}N_2O_2S, with a molecular weight of approximately 252.34 g/mol. The compound features a thiazole ring, which is known for its diverse biological activities, including antimicrobial and anticancer properties.

Anticancer Properties

Recent studies have highlighted the anticancer potential of thiazole derivatives, including this compound. Research indicates that compounds with thiazole structures exhibit significant cytotoxicity against various cancer cell lines. For instance, in a study evaluating a series of thiazole derivatives, it was found that certain analogs exhibited IC50 values in the micromolar range against breast cancer (MDA-MB-231) and prostate cancer (LNCaP) cell lines .

Table 1: Cytotoxicity of Thiazole Derivatives

CompoundCell LineIC50 (µM)
This compoundMDA-MB-231TBD
Other Thiazole DerivativeLNCaP11
Other Thiazole DerivativeHL6030.8

Note: TBD indicates that specific IC50 data for this compound is yet to be determined.

The mechanism by which thiazole derivatives exert their anticancer effects often involves the inhibition of key cellular pathways. For instance, some studies suggest that these compounds may inhibit ATP-binding sites on tyrosine kinase receptors, similar to established anticancer drugs like gefitinib . Additionally, they may induce apoptosis in cancer cells through various signaling pathways.

Synthesis

The synthesis of this compound typically involves the reaction of tert-butyl thiazole derivatives with tetrahydrofuran-based carboxylic acids. For example:

  • Preparation of Thiazole Intermediate : tert-butyl 4-bromothiazol-2-ylcarbamate is synthesized via standard organic reactions involving bromination and subsequent carbamate formation.
  • Coupling Reaction : The thiazole intermediate is then reacted with tetrahydrofuran derivatives under suitable conditions to yield the desired carboxamide.

Case Studies

A notable case study involved the evaluation of thiazole derivatives against murine melanoma cell lines. The results indicated that modifications in the thiazole structure could significantly enhance cytotoxicity and selectivity towards cancer cells while minimizing effects on normal cells .

In another study focusing on structure-activity relationships (SAR), researchers found that substituents on the thiazole ring could influence both the potency and selectivity of the compounds against different cancer types .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(4-(tert-Butyl)thiazol-2-yl)tetrahydrofuran-2-carboxamide, and how can purity be validated?

  • Methodology : Multi-step synthesis typically involves coupling a thiazole precursor (e.g., 4-(tert-butyl)thiazol-2-amine) with activated tetrahydrofuran-2-carboxylic acid derivatives. Key steps include:

  • Amide bond formation : Use coupling agents like EDCl/HOBt in anhydrous DMF at 0–25°C .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (e.g., from methanol) to achieve >95% purity.
  • Validation : NMR (¹H/¹³C) for structural confirmation, HPLC for purity assessment, and mass spectrometry for molecular weight verification .

Q. How can spectroscopic techniques distinguish this compound from structurally similar analogs?

  • Key spectral markers :

  • ¹H NMR : Distinct signals for the tert-butyl group (δ ~1.3 ppm, singlet, 9H) and tetrahydrofuran protons (δ ~2.0–4.0 ppm, multiplet) .
  • IR : Amide C=O stretch (~1650–1680 cm⁻¹) and thiazole ring vibrations (~1550 cm⁻¹) .
  • MS : Molecular ion peak at m/z corresponding to C₁₃H₂₀N₂O₂S (exact mass: 276.12 g/mol) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for this compound?

  • Approach :

  • Dose-response studies : Validate activity across multiple concentrations (e.g., 1–100 µM) to identify non-linear effects .
  • Target specificity assays : Use enzyme inhibition assays (e.g., fluorescence polarization) to confirm binding to proposed targets (e.g., kinases, proteases) .
  • Meta-analysis : Compare data across studies using standardized protocols (e.g., OECD guidelines) to isolate variables like solvent effects or cell line variability .

Q. How does the tert-butyl group influence the compound’s interaction with biological targets?

  • Mechanistic insights :

  • Steric effects : The bulky tert-butyl group may hinder binding to shallow active sites but enhance selectivity for hydrophobic pockets .
  • Thermodynamic studies : Isothermal titration calorimetry (ITC) reveals entropy-driven binding due to desolvation of the tert-butyl moiety .
  • SAR comparisons : Replace tert-butyl with smaller substituents (e.g., methyl, isopropyl) to assess activity loss/gain .

Q. What in silico methods predict the compound’s pharmacokinetic properties?

  • Computational tools :

  • ADMET prediction : Use SwissADME or ADMETLab to estimate logP (~2.5), permeability (Caco-2 > 5 × 10⁻⁶ cm/s), and cytochrome P450 interactions .
  • Molecular docking : AutoDock Vina or Schrödinger Suite to model binding poses with targets like COX-2 or EGFR .
  • MD simulations : GROMACS for stability analysis of ligand-target complexes over 100 ns trajectories .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-(tert-Butyl)thiazol-2-yl)tetrahydrofuran-2-carboxamide
Reactant of Route 2
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N-(4-(tert-Butyl)thiazol-2-yl)tetrahydrofuran-2-carboxamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.